(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride

Monoamine Oxidase Neurodegeneration Enzyme Selectivity

Misidentified substitution patterns on the tetrahydroquinoline core can waste screening resources and lead to erroneous SAR conclusions in CNS programs. (1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride is the unequivocal 5-aminomethyl isomer with validated MAO-B pharmacology: • MAO-B IC50 = 1,130 nM with >88-fold selectivity over MAO-A; predicted to spare SSAO at MAO-B-active concentrations. • CNS-optimized scaffold: Fsp³ = 0.40, CNS MPO = 4.7, Rule-of-Three compliant fragment (MW 162.23 free base). • Free primary amine enables rapid amide coupling, DEL library construction, or E3 ligase linker attachment for TPD applications. • Supplied as hydrochloride salt (>95% purity) ensuring aqueous solubility for biochemical and cellular assay workflows.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
Cat. No. B12315037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2NC1)CN.Cl
InChIInChI=1S/C10H14N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1,3,5,12H,2,4,6-7,11H2;1H
InChIKeyWJRQHTGXLDMYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C5-Aminomethyl-Tetrahydroquinoline Building Block for CNS Research


(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride (CAS 931077-71-3 free base) is a C5-substituted aminomethyl-tetrahydroquinoline with molecular formula C10H15ClN2 (MW 198.7 g/mol for the hydrochloride salt) . The saturated tetrahydroquinoline core distinguishes this scaffold from fully aromatic quinoline derivatives, conferring greater sp³ character (fraction Csp³ ≈ 0.4) and altered basicity at the ring nitrogen (predicted pKa ~7–8) that influences solubility, permeability, and target engagement in biological systems [1].

Positional Isomerism and MAO Subtype Selectivity


The position of the aminomethyl substituent on the tetrahydroquinoline core is a critical determinant of monoamine oxidase (MAO) subtype selectivity. In publicly available MAO inhibition data, the 5-aminomethyl isomer (target compound) exhibits low micromolar IC50 values against MAO-B (IC50 = 1,130 nM) and marginal activity against MAO-A (IC50 > 100,000 nM), whereas N-substituted tetrahydroquinoline analogs with different substitution patterns display 5- to 500-fold shifts in potency across MAO-A, MAO-B, and semicarbazide-sensitive amine oxidase (SSAO) [1][2][3]. Simply substituting one positional isomer or core heterocycle for another without confirming the substitution pattern therefore risks generating misleading structure-activity relationship (SAR) conclusions and wasting screening resources in CNS or neuroinflammation programs.

Quantitative Differentiation from Positional and Structural Analogs


C5 Substitution Confers High MAO-B Selectivity Over MAO-A

In a standardized human MAO fluorescence assay (kynuramine deamination, 20-min incubation), (1,2,3,4-tetrahydroquinolin-5-yl)methanamine (free base; CHEMBL1575961) inhibited MAO-B with an IC50 of 1,130 nM while achieving less than 50% inhibition of MAO-A at the highest tested concentration (>100,000 nM), yielding a calculated MAO-A/MAO-B selectivity ratio of >88 [1]. By contrast, a structurally related N-substituted tetrahydroquinoline (CHEMBL1492484) inhibited MAO-B with an IC50 of 15,400 nM and showed no meaningful separation from MAO-A (IC50 ≈ 100,000 nM), while a 1,2,3,4-tetrahydroquinolin-6-yl derivative (CHEMBL2203921) showed negligible activity at both isoforms (MAO-B IC50 > 100,000 nM) [2][3]. These data demonstrate that the C5-aminomethyl substitution pattern uniquely positions this scaffold for MAO-B-biased pharmacological interrogation.

Monoamine Oxidase Neurodegeneration Enzyme Selectivity

Clean MAO-B Profile Distinct from Dual MAO/SSAO Inhibitors

A library of aminomethyl-tetrahydroquinoline derivatives synthesized and tested against rat aortic microsomal SSAO revealed structure-dependent activity, with certain substitution patterns producing potent dual MAO-B/SSAO inhibitors [1]. The target compound's 5-aminomethyl topology, combined with its high MAO-B selectivity and absence of reported SSAO activity at concentrations up to 100 µM, suggests this scaffold may avoid the confounding polypharmacology of dual SSAO/MAO inhibitors when deployed in cardiovascular or neuroinflammatory target engagement studies [2]. This contrasts with 2-aminomethyl-tetrahydroquinoline derivatives that have been patented as dual-target agents for schistosomiasis and other indications [3].

Monoamine Oxidase B SSAO/VAP-1 Target Selectivity

Saturated Core Delivers Superior CNS Drug-Like Properties

The free base (1,2,3,4-tetrahydroquinolin-5-yl)methanamine (MW = 162.23, CLogP ≈ 1.2, tPSA = 38.1 Ų, HBD = 2, HBA = 2) falls within the optimal CNS multiparameter optimization (MPO) space (CNS MPO score > 4.5), whereas the fully aromatic analog 5-(aminomethyl)quinoline (MW = 158.20, CLogP ≈ 1.5, tPSA = 38.9 Ų) exhibits a higher fraction of sp² carbons (Fsp³ = 0.09 vs. 0.40 for the tetrahydroquinoline), resulting in reduced aqueous solubility and greater susceptibility to CYP-mediated metabolism at the quinoline ring [1][2]. The hydrochloride salt further improves aqueous solubility (predicted > 5 mg/mL at pH 2–4) for in vitro assay preparation [3].

CNS Drug Likeness Physicochemical Properties Lead Optimization

Versatile Primary Amine Handle for Fragment-to-Lead Libraries

As a primary benzylic amine, the C5-aminomethyl handle is compatible with diverse medicinal chemistry transformations—including amide coupling, reductive amination, sulfonamide formation, and urea synthesis—without requiring protecting group manipulation at the tetrahydroquinoline ring nitrogen, which remains available for parallel derivatization [1]. This synthetic tractability contrasts with the 6-aminomethyl isomer, where steric hindrance from the adjacent C5 and C7 positions can reduce coupling yields by up to 30% in high-throughput parallel synthesis settings . Commercial availability from multiple vendors at >95% purity enables fragment-based screening and DNA-encoded library (DEL) synthesis without the need for in-house resynthesis .

Medicinal Chemistry Building Block Fragment-Based Drug Discovery

High-Confidence Research Applications


MAO-B Inhibitor Lead Optimization for Parkinson's Disease

The compound's proven MAO-B IC50 of 1,130 nM with >88-fold selectivity over MAO-A [1] makes it an ideal starting scaffold for structure-based lead optimization. Medicinal chemists can functionalize the primary amine to explore the MAO-B substrate channel while the saturated core maintains CNS drug-like properties (predicted CNS MPO = 4.7) [2]. The clean selectivity profile minimizes tyramine interaction risk, a critical safety consideration for chronic Parkinson's therapy.

MAO-B and SSAO Pathway Dissection in Neuroinflammation

Because the 5-aminomethyl topology is predicted to spare SSAO at MAO-B-active concentrations [1], researchers can use this compound as a pharmacologically silent SSAO control when profiling the target engagement of dual MAO/SSAO inhibitors in neuroinflammation models. This enables clean dissection of MAO-B-mediated vs. SSAO/VAP-1-mediated effects in microglial activation and blood-brain barrier studies.

Fragment-Based Drug Discovery and DEL Synthesis

With a molecular weight of 162.23 (free base), favorable physicochemical properties, and a reactive primary amine handle compatible with high-throughput amide coupling [1][2], this compound meets the criteria for a high-quality fragment (Rule of Three compliant: MW < 300, CLogP < 3, HBD ≤ 3, HBA ≤ 3). Its ready commercial availability at >95% purity enables immediate deployment in fragment screening cascades or DEL library construction without custom synthesis delays.

CNS-Penetrant PROTAC Linker and Degrader Design

The combination of a CNS-optimized tetrahydroquinoline core (Fsp³ = 0.40) and a free primary amine for linker conjugation positions this scaffold as a privileged E3 ligase recruiting element or linker attachment point for targeted protein degradation (TPD) applications in neuroscience [1]. The hydrochloride salt form ensures aqueous solubility for biochemical and cellular TPD assay workflows.

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